乙基丙醚

描述

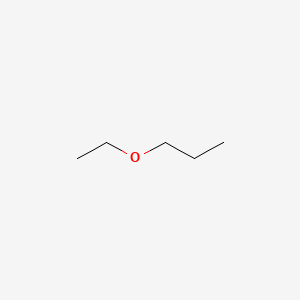

Ethyl propyl ether (EnPE) is a chemical compound that is structurally related to ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of EnPE, these groups are ethyl and propyl. Ethers are known for their diverse applications, including their use as solvents and in various chemical syntheses .

Synthesis Analysis

The synthesis of ethers like EnPE typically involves the reaction of alcohols under acidic conditions. For example, ethyl tert-butyl ether (ETBE) is synthesized by reacting tert-butyl alcohol with ethyl alcohol in the presence of an acid catalyst . Although the synthesis of EnPE is not explicitly detailed in the provided papers, it can be inferred that a similar process could be used, substituting the appropriate alcohols and conditions to yield EnPE.

Molecular Structure Analysis

The molecular structure of ethers like EnPE is significant in determining their physical properties and reactivity. The Raman and infrared spectra of related ethers have been measured in various states, and the normal vibration frequencies have been calculated. The study of rotational isomerism in ethers such as methyl propyl ether, ethyl propyl ether, and butyl methyl ether reveals that the all-trans form is stable in the crystalline state, while other conformations exist in the liquid and glassy states . This information suggests that EnPE would exhibit similar structural characteristics and isomerism.

Chemical Reactions Analysis

EnPE reacts with OH radicals, as studied using proton-transfer-reaction mass spectrometry (PTR-MS). The rate constant for this reaction was measured, and the gas-phase products were identified as ethyl formate, ethyl propionate, and propionaldehyde. Theoretical calculations support these findings and suggest that H-atom abstraction is more favorable from the methylene group adjacent to the oxygen bond . Additionally, ethers can undergo reactions such as the Claisen rearrangement, where aryl propargyl ethers rearrange to form different products depending on the substituents present .

Physical and Chemical Properties Analysis

The physical properties of ethers are influenced by their molecular structure. For instance, methyl-n-propyl ether, an isomer of di-ethyl ether, has similar physical properties, such as vapor pressure, which allows it to be used in specific vaporizers without recalibration. However, its unpleasant odor has limited its use as an analgesic agent . The biodegradation of ethers like EnPE can be facilitated by propane-oxidizing bacteria, which degrade gasoline oxygenates and convert them into less harmful substances . The enthalpies of formation, bond dissociation energies, and reaction paths for related esters have been studied, providing insights into the thermochemistry and kinetics of these compounds .

科学研究应用

1. 麻醉应用

乙基丙醚已被探索作为各种研究中的麻醉剂。例如,对二乙醚异构体甲基正丙醚的早期研究揭示了其作为麻醉剂的潜力,尽管由于某些缺点(如难闻的气味和与其他麻醉剂相比没有显着优势)而没有被广泛采用(Rees 和 Gray,1950)。类似地,研究了乙基正丙醚的麻醉特性,但它表现出呼吸道刺激和镇痛价值不足等局限性(Brown 和 Aaesthesia,1940)。

2. 燃料添加剂研究

乙基丙醚及其衍生物,如乙基叔丁基醚 (ETBE),已被广泛研究作为汽油改良剂。研究重点关注 ETBE 的合成、经济方面和对燃料混合物的影响。例如,Bardin 等人 (2014) 探索了 ETBE 作为汽油改良剂大规模使用的技术方面,评估了其对燃料特性和发动机性能的影响(Bardin 等人,2014)。

3. 环境影响和生物降解

醚类(如乙基叔丁基醚)的环境影响和生物降解也一直是研究重点。Yeh 和 Novak (1994) 研究了土壤中 ETBE 的厌氧生物降解,考察了其对土壤生态的影响和对地下水污染的影响(Yeh 和 Novak,1994)。

4. 药代动力学和毒理学

已经对乙基叔丁基醚在人和动物中的毒代动力学和代谢进行了研究。例如,Amberg 等人 (1999) 探索了 ETBE 在大鼠和人类中的生物转化和排泄动力学,深入了解了其潜在的健康影响(Amberg 等人,1999)。

安全和危害

未来方向

属性

IUPAC Name |

1-ethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJUHMXYKCUMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075286 | |

| Record name | Propane, 1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl propyl ether appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

less than -4 °F (NFPA, 2010) | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Ethyl propyl ether | |

CAS RN |

628-32-0 | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl propyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl propyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different structural conformations of Ethyl propyl ether and how do they influence its properties?

A1: Ethyl propyl ether exhibits rotational isomerism, meaning it can exist in different spatial arrangements due to rotations around single bonds. Research has identified the all-trans conformation as the most stable form in the crystalline state []. In the glassy state, a gauche conformation around the OC–CC axis (with trans conformations around the CC–CC and CO–CC axes) is observed []. The liquid state allows for even more conformational flexibility with the presence of additional forms []. These conformational variations impact the compound's physical properties and can influence its interactions in different chemical environments.

Q2: How does the structure of Ethyl propyl ether relate to its reactivity with methylene?

A2: Studies on the reaction of methylene with ethers provide insight into the reactivity of Ethyl propyl ether []. While specific data on Ethyl propyl ether is limited, research on Diethyl ether suggests that methylene inserts into both primary and secondary C-H bonds []. The relative yields of Ethyl propyl ether and Ethyl isopropyl ether from Diethyl ether suggest that insertion into secondary C-H bonds might be slightly favored []. This information, along with the understanding that no carbon rearrangement occurs during the reaction [], helps predict the potential products and reactivity patterns of Ethyl propyl ether with methylene.

Q3: What is the atmospheric fate of Ethyl propyl ether?

A3: Ethyl propyl ether readily reacts with hydroxyl radicals (OH) in the atmosphere []. This reaction primarily proceeds through H-atom abstraction from the methylene group adjacent to the oxygen atom []. The experimentally determined rate constant for this reaction suggests an atmospheric lifetime for Ethyl propyl ether of approximately one day []. Major products identified from this atmospheric degradation include Ethyl formate, Ethyl propionate, and Propionaldehyde [].

Q4: Can Ethyl propyl ether be synthesized through catalytic reduction?

A4: Yes, Ethyl propyl ether can be synthesized via the catalytic reduction of Propyl acetate using bifunctional metal-acid catalysts []. This reaction involves a combination of hydrogenation and hydrogenolysis pathways, with selectivity influenced by the specific metal catalyst used []. For instance, Platinum supported on faujasite (Pt-FAU) exhibits high activity and favors Ethyl propyl ether formation with a selectivity of 34% []. The proposed mechanism involves a bifunctional pathway where hydrogen atoms are added to the carbonyl group on metal sites, followed by hemiacetal dehydration on Brønsted acid sites [].

Q5: How can computational chemistry tools be used to study Ethyl propyl ether?

A5: Computational chemistry offers valuable tools for studying the properties and reactivity of Ethyl propyl ether. For example, theoretical studies using density functional theory (DFT) at the M05-2X/aug-cc-pVTZ//M05-2X/6-311++G(d,p) level have been employed to investigate its reaction with OH radicals []. These calculations accurately predicted the reaction rate constant and provided insights into the preferred reaction pathway []. This demonstrates the potential of computational methods for understanding the atmospheric chemistry of Ethyl propyl ether and predicting its environmental fate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)

![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)